RYTVELA

Description

BenchChem offers high-quality RYTVELA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RYTVELA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H62N10O12 |

|---|---|

Molecular Weight |

851.0 g/mol |

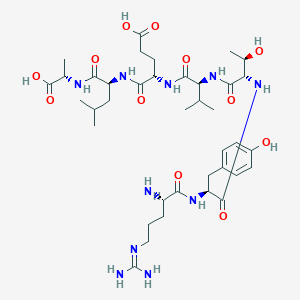

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C38H62N10O12/c1-18(2)16-26(33(55)43-20(5)37(59)60)46-32(54)25(13-14-28(51)52)44-35(57)29(19(3)4)47-36(58)30(21(6)49)48-34(56)27(17-22-9-11-23(50)12-10-22)45-31(53)24(39)8-7-15-42-38(40)41/h9-12,18-21,24-27,29-30,49-50H,7-8,13-17,39H2,1-6H3,(H,43,55)(H,44,57)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,51,52)(H,59,60)(H4,40,41,42)/t20-,21+,24-,25-,26-,27-,29-,30-/m0/s1 |

InChI Key |

SUNCJLJFTXNIMH-BAKYWRNVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

RYTVELA: A Novel Allosteric Modulator of the IL-1 Receptor for the Prevention of Preterm Birth

A Technical Whitepaper on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Preterm birth (PTB) is a leading cause of neonatal morbidity and mortality, with intrauterine inflammation being a primary etiological factor. Interleukin-1 (IL-1), a key pro-inflammatory cytokine, plays a central role in the pathophysiology of PTB by triggering a cascade of events leading to uterine contractions and fetal injury. RYTVELA is a novel, first-in-class, non-competitive allosteric antagonist of the IL-1 receptor (IL-1R) in preclinical development. This technical guide provides an in-depth overview of the mechanism of action of RYTVELA, summarizing key experimental data and outlining its potential as a therapeutic intervention to prevent preterm birth and improve neonatal outcomes. RYTVELA exhibits a unique mode of action by selectively modulating IL-1R signaling, offering a targeted anti-inflammatory approach while preserving essential immune functions.

Core Mechanism of Action: Biased Antagonism of the IL-1 Receptor

RYTVELA is a small, stable, all-D peptide that acts as a biased antagonist of the IL-1 receptor.[1] Unlike competitive antagonists that block the ligand-binding site, RYTVELA binds to an allosteric site on the IL-1R, a location remote from where IL-1 binds.[1][2] This allosteric interaction induces a conformational change in the receptor that selectively inhibits specific downstream signaling pathways without affecting others.[2] This "functional selectivity" is a key feature of RYTVELA's mechanism.[1][3]

The primary mechanism of RYTVELA involves the inhibition of the mitogen-activated protein kinase (MAPK) and Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase (ROCK) pathways.[2][4] Specifically, it has been shown to block the downstream stress-associated protein kinase JNK and p38.[2][5] Crucially, RYTVELA's allosteric modulation preserves the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] This is significant because NF-κB is vital for immune surveillance and host defense.[2][4] By avoiding broad immunosuppression, a common concern with traditional anti-inflammatory agents, RYTVELA presents a more targeted and potentially safer therapeutic strategy for use during pregnancy.[1][6]

Signaling Pathway Diagram

Caption: RYTVELA's biased antagonism of the IL-1 receptor.

Preclinical Efficacy in Animal Models of Preterm Birth

RYTVELA has demonstrated significant efficacy in multiple preclinical animal models of inflammation-induced preterm birth. These models utilize inflammatory stimuli such as lipopolysaccharide (LPS) to mimic gram-negative bacterial infections, lipoteichoic acid (LTA) for gram-positive bacterial infections, and direct administration of IL-1β to represent sterile inflammation.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of RYTVELA.

Table 1: Efficacy of RYTVELA in a Mouse Model of LPS and IL-1β-Induced Preterm Birth [7]

| Parameter | LPS-Induced Model | IL-1β-Induced Model |

| RYTVELA Dose for EMAX | 2 mg/kg/day | 2 mg/kg/day |

| Reduction in Preterm Births at EMAX | 70% | 60% |

| RYTVELA Dose for EMAX (Neonate Survival) | 1 mg/kg/day | 1 mg/kg/day |

| Increase in Neonate Survival at EMAX | Up to 65% | Up to 65% |

| Minimum Treatment Duration for PTB Prevention | 36 hours | 36 hours |

| Reduction in PTB at 36h Treatment | 60% | Not Specified |

| Reduction in Fetal Mortality at 36h Treatment | 50% | Not Specified |

Table 2: Effects of RYTVELA in an Ovine Model of Chorioamnionitis [2]

| Parameter | Saline Group | LPS Group | LPS + RYTVELA Group |

| IL-1β mRNA Expression (Skin, Lung, Colon) | Baseline | Significantly Increased | No significant difference from Saline |

| IL-1β Concentration (Fetal Lung) | Baseline | Significantly Increased | No significant difference from Saline |

| Amniotic Fluid MCP-1 Concentration at 24h | Baseline | Significantly Higher | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols used in the preclinical evaluation of RYTVELA.

Mouse Model of Inflammation-Induced Preterm Labor

-

Animal Model: Pregnant CD-1 mice.[7]

-

Induction of Preterm Labor:

-

RYTVELA Administration:

-

Outcome Measures:

Ovine Model of Chorioamnionitis

-

Animal Model: Ewes with a singleton fetus at 95 days of gestation (term is ~150 days).[2]

-

Surgical Preparation: Placement of fetal jugular and intra-amniotic (IA) catheters.[2]

-

Induction of Chorioamnionitis: A single intra-amniotic (IA) injection of 10 mg of LPS from Escherichia coli (055:B5).[2]

-

RYTVELA Administration: 24 hours after LPS exposure, a combination of 0.3 mg/kg IA and 1 mg/kg fetal intravenous (IV) injection of RYTVELA.[2]

-

Control Groups:

-

Outcome Measures:

-

Serial sampling of amniotic fluid to measure inflammatory markers (e.g., MCP-1).[2]

-

Analysis of cord blood gases and lactate at delivery.[2]

-

Quantification of IL-1β mRNA expression in fetal tissues (skin, lung, colon) via RT-qPCR.[2]

-

Measurement of IL-1β concentrations in fetal lung tissue via ELISA.[2]

-

Histopathological evaluation of fetal lung and chorioamnion.[5]

-

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of RYTVELA.

Conclusion and Future Directions

RYTVELA represents a promising, novel therapeutic agent for the prevention of preterm birth. Its unique mechanism of action as a biased allosteric antagonist of the IL-1 receptor allows for the targeted inhibition of pro-inflammatory pathways implicated in preterm labor while preserving essential host immune functions.[1][2][4] Preclinical studies in both mouse and sheep models have demonstrated its efficacy in reducing the incidence of preterm birth, improving neonatal survival, and mitigating the inflammatory response in utero.[2][7]

The data presented in this technical guide underscore the potential of RYTVELA as a first-in-class treatment for this significant unmet medical need. Further preclinical and clinical development is warranted to fully elucidate its safety and efficacy profile in human pregnancies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of reproductive biology and pharmacology. The continued investigation of RYTVELA and other selective modulators of inflammatory pathways holds great promise for improving maternal and neonatal health outcomes.[6]

References

- 1. Recent Trend Article | Bentham Science [benthamscience.com]

- 2. Direct administration of the non-competitive interleukin-1 receptor antagonist rytvela transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maternicarx.com [maternicarx.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct administration of the non-competitive interleukin-1 receptor antagonist rytvela transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis | PLOS One [journals.plos.org]

- 6. maternicarx.com [maternicarx.com]

- 7. Pharmacodynamic characterization of rytvela, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

RYTVELA (101.10 Peptide): A Technical Guide to a Novel Allosteric Modulator of the Interleukin-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RYTVELA, also known as 101.10 peptide, is a synthetic, 7-amino acid, all-D peptide that functions as a first-in-class, allosteric negative modulator of the Interleukin-1 (IL-1) receptor. It is currently in preclinical development, primarily for the prevention of preterm birth (PTB) and the mitigation of associated fetal and neonatal inflammatory injuries. RYTVELA exhibits a unique mechanism of action, selectively inhibiting downstream signaling pathways of the IL-1 receptor, specifically the mitogen-activated protein kinase (MAPK) and Rho-associated coiled-coil containing protein kinase (RhoK) pathways, while preserving the crucial nuclear factor kappa B (NF-κB) signaling pathway, which is essential for innate immunity. This biased agonism offers a promising therapeutic window, potentially reducing the inflammatory cascade that leads to preterm labor without compromising the host's immune surveillance. Preclinical studies in murine and ovine models have demonstrated RYTVELA's efficacy in reducing the rate of preterm birth, improving neonatal survival, and protecting against inflammatory damage in fetal organs.

Core Concepts

Chemical Properties

RYTVELA is a heptapeptide with the amino acid sequence D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-NH₂.[1] The use of D-amino acids instead of the naturally occurring L-amino acids confers significant resistance to proteases, enhancing the peptide's stability and in vivo half-life.[1] It is derived from an extracellular loop region of the IL-1 receptor accessory protein (IL-1RAcP).

Mechanism of Action

RYTVELA functions as an allosteric antagonist of the IL-1 receptor.[1] Unlike competitive antagonists that bind to the same site as the natural ligand (IL-1), RYTVELA binds to a distinct, remote site on the receptor complex. This allosteric binding modulates the receptor's conformation, leading to a biased signaling response. Specifically, it inhibits the IL-1-induced activation of the MAPK and RhoK signaling cascades, which are implicated in inflammatory processes and uterine contractions.[1][2] Crucially, it does not significantly inhibit the activation of the NF-κB pathway, a key component of the innate immune response.[2][3] This selective modulation is a key differentiator from other IL-1 inhibitors and is thought to contribute to its favorable safety profile in preclinical models.

Signaling Pathway

The binding of IL-1 to its receptor (IL-1R) typically triggers a signaling cascade involving both NF-κB and MAPK/RhoK pathways. RYTVELA intervenes in this process, as depicted in the diagram below.

Preclinical Efficacy

RYTVELA has demonstrated significant efficacy in various preclinical models of preterm birth and inflammation. The following tables summarize the key quantitative findings from these studies.

Murine Models of Preterm Birth

| Model | Inducing Agent | RYTVELA Dosage | Outcome | Result | Citation |

| Sterile Inflammation | IL-1β | 1 mg/kg/12h (s.c.) | Reduction in Prematurity | Significantly effective | [3] |

| Gram-positive Microbial Inflammation | Lipoteichoic Acid (LTA) | 1 mg/kg/12h (s.c.) | Reduction in Prematurity | Significantly effective | [3] |

| Gram-negative Microbial Inflammation | Lipopolysaccharide (LPS) | 1 mg/kg/12h (s.c.) | Reduction in Prematurity | Significantly effective | [3] |

| LPS-Induced Preterm Birth | LPS (10 µg, i.p.) | 2 mg/kg/day | Reduction in Preterm Births | 70% reduction | [4] |

| IL-1β-Induced Preterm Birth | IL-1β (1 µg/kg, i.u.) | 2 mg/kg/day | Reduction in Preterm Births | 60% reduction | [4] |

| LPS and IL-1β Models | LPS and IL-1β | 1 mg/kg/day | Increase in Neonate Survival | Up to 65% increase | [4] |

| LPS and IL-1β Models | LPS and IL-1β | 2 mg/kg/day (for 36h) | Prevention of Preterm Birth | 60% prevention | [4] |

| LPS and IL-1β Models | LPS and IL-1β | 2 mg/kg/day (for 36h) | Prevention of Fetal Mortality | 50% prevention | [4] |

Ovine Model of Chorioamnionitis

| Model | Inducing Agent | RYTVELA Dosage | Outcome | Result | Citation |

| Extremely Preterm Sheep | Intra-amniotic (IA) LPS | 0.3 mg/kg (IA) & 1 mg/kg (fetal IV) | Amniotic Fluid MCP-1 | Significantly lower concentrations compared to LPS group | [5][6][7] |

| Extremely Preterm Sheep | Intra-amniotic (IA) LPS | 0.3 mg/kg (IA) & 1 mg/kg (fetal IV) | Fetal Skin IL-1β Expression | Significantly lower expression compared to LPS group | [5][6][7] |

Neonatal Outcomes in Murine Models

| Outcome | Time Point | Result | Citation |

| Brain Weight Preservation | 15 days after birth | Preserved | [3] |

| Brain Function Preservation (VEP) | 30 days after birth | Preserved | [3] |

| Lung Function Preservation | 15 days after birth | Preserved | [3] |

Experimental Protocols

Murine Models of Inflammation-Induced Preterm Birth

-

Animal Model: Pregnant CD-1 mice.

-

Induction of Preterm Labor: On gestational day 16, a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 10 µg per mouse is administered.[4]

-

RYTVELA Administration: RYTVELA is administered subcutaneously (s.c.) at varying doses (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/day) from gestational days 16 to 18.5.[4]

-

Endpoint Evaluation:

-

Rate of prematurity (delivery before gestational day 18.5).

-

Neonate survival and weight.

-

Collection of gestational tissues on day 17.5 for quantification of cytokines, proinflammatory mediators, and uterine activating proteins via real-time quantitative polymerase chain reaction (RT-qPCR) and enzyme-linked immunosorbent assay (ELISA).

-

Collection of neonatal lungs and intestines from postnatal days 5 to 7 for histological analysis.[1]

-

-

Animal Model: Pregnant CD-1 mice.

-

Induction of Preterm Labor: On gestational day 16, an intrauterine (i.u.) administration of Interleukin-1β (IL-1β) at a dose of 1 µg/kg is performed.[4]

-

RYTVELA Administration: Similar to the LPS model, RYTVELA is administered subcutaneously at various doses.[4]

-

Endpoint Evaluation: The same parameters as in the LPS-induced model are evaluated.

Ovine Model of Chorioamnionitis

-

Animal Model: Extremely preterm sheep at 95 days of gestation.

-

Surgical Preparation: Fetal jugular and intra-amniotic (IA) catheters are surgically placed.

-

Induction of Chorioamnionitis: A single intra-amniotic injection of 10 mg of LPS is administered.[5]

-

RYTVELA Administration: 24 hours after LPS exposure, RYTVELA is administered both intra-amniotically (0.3 mg/kg) and via a fetal intravenous (IV) injection (1 mg/kg).[5][7]

-

Sample Collection and Analysis:

Clinical Development Status

As of late 2025, there are no published results from human clinical trials of RYTVELA. The peptide is currently in the preclinical phase of development. Extensive research in animal models is ongoing to establish its safety and efficacy profile before proceeding to human trials.

Conclusion and Future Directions

RYTVELA (101.10 peptide) represents a novel and promising therapeutic candidate for the prevention of preterm birth and the reduction of associated neonatal morbidities. Its unique mechanism of allosteric, biased modulation of the IL-1 receptor offers a targeted anti-inflammatory approach while preserving essential immune functions. The robust preclinical data in multiple animal models underscore its potential. Future research will likely focus on completing the necessary preclinical safety and toxicology studies to support an Investigational New Drug (IND) application and the initiation of human clinical trials. Further elucidation of the downstream effects of preserving NF-κB signaling while inhibiting MAPK and RhoK pathways in the context of pregnancy and fetal development will also be of significant interest. The development of RYTVELA could offer a much-needed, effective, and safe intervention for a major global health challenge.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Noncompetitive IL-1 Receptor-Biased Ligand Prevents Infection- and Inflammation-Induced Preterm Birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. maternicarx.com [maternicarx.com]

- 4. Pharmacodynamic characterization of rytvela, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct administration of the non-competitive interleukin-1 receptor antagonist rytvela transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis | PLOS One [journals.plos.org]

- 6. Direct administration of the non-competitive interleukin-1 receptor antagonist rytvela transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct administration of the non-competitive interleukin-1 receptor antagonist rytvela transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allosteric Modulator RYTVELA: A Technical Guide to its Antagonistic Effect on the Interleukin-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RYTVELA is a novel, first-in-class peptide-based allosteric inhibitor of the interleukin-1 receptor (IL-1R). This technical guide provides an in-depth overview of the current understanding of RYTVELA's mechanism of action, its quantitative effects on IL-1R signaling, and detailed experimental protocols for its preclinical evaluation. RYTVELA demonstrates a unique "biased" antagonism, selectively inhibiting detrimental inflammatory pathways while preserving essential components of the innate immune response. This document is intended to serve as a comprehensive resource for researchers in pharmacology, immunology, and drug development investigating novel anti-inflammatory therapeutics.

Introduction

Interleukin-1 (IL-1), a potent pro-inflammatory cytokine, plays a pivotal role in the pathogenesis of numerous inflammatory diseases. The biological effects of IL-1 are mediated through its binding to the IL-1 receptor type 1 (IL-1R1), which then recruits the IL-1 receptor accessory protein (IL-1RAcP) to form a signaling-competent ternary complex. This complex initiates a signaling cascade that leads to the activation of downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of inflammatory mediators.

RYTVELA is a seven-amino-acid, all-D peptide antagonist of the IL-1R. Its unique allosteric and biased mechanism of action presents a promising therapeutic strategy for mitigating IL-1-driven inflammation while potentially avoiding the broader immunosuppressive effects associated with conventional IL-1R antagonists.

Mechanism of Action

RYTVELA functions as a non-competitive, allosteric inhibitor of the IL-1R. Unlike orthosteric antagonists that compete with IL-1 for binding to the receptor, RYTVELA is believed to bind to a distinct site on the IL-1R. This allosteric binding is thought to induce a conformational change in the receptor that prevents the recruitment of the IL-1RAcP, a critical step for signal transduction.

A key feature of RYTVELA's mechanism is its "biased signaling." It selectively inhibits the IL-1R-mediated activation of the p38 and c-Jun N-terminal kinase (JNK) MAPK pathways, which are strongly implicated in inflammatory processes. Crucially, RYTVELA does not significantly affect the activation of the NF-κB pathway, a central component of the innate immune system responsible for host defense. This selective inhibition offers the potential for a more targeted anti-inflammatory therapy with a reduced risk of compromising host immunity.

Signaling Pathway Diagram

Caption: IL-1R signaling and the inhibitory effect of RYTVELA.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of RYTVELA from preclinical studies.

Table 1: In Vitro Efficacy of RYTVELA

| Assay | Cell Type | Parameter | Value | Reference |

| Thymocyte Proliferation | Human Thymocytes | IC50 | 1 nM | [1] |

Note: Specific binding affinity data (e.g., Kd) for RYTVELA to IL-1R is not currently available in the public domain.

Table 2: In Vivo Efficacy of RYTVELA in a Mouse Model of LPS-Induced Preterm Birth

| Parameter | RYTVELA Dose (mg/kg/day) | % Reduction in Preterm Birth | Reference |

| Preterm Birth Rate | 2 | 70% | [2][3] |

Table 3: In Vivo Efficacy of RYTVELA on Neonatal Survival in a Mouse Model of LPS-Induced Preterm Birth

| Parameter | RYTVELA Dose (mg/kg/day) | % Increase in Neonatal Survival | Reference |

| Neonatal Survival | 1 | up to 65% | [2][3] |

Table 4: Effect of RYTVELA on Inflammatory Markers in a Sheep Model of LPS-Induced Intrauterine Inflammation

| Marker | Treatment Group | Change vs. LPS Group | Reference |

| Amniotic Fluid MCP-1 | LPS + RYTVELA | Significantly Lower | [4][5] |

| Fetal Skin IL-1β Expression | LPS + RYTVELA | Significantly Lower | [4][6] |

Experimental Protocols

The following are detailed experimental protocols reconstructed from the available literature for the preclinical evaluation of RYTVELA.

LPS-Induced Preterm Birth in CD-1 Mice

This protocol describes the induction of preterm birth in pregnant mice using lipopolysaccharide (LPS) to model inflammation-induced preterm labor.

Materials:

-

Pregnant CD-1 mice (gestational day 16)

-

Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich)

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

RYTVELA, lyophilized powder

-

Sterile syringes and needles (27-gauge)

-

Animal housing with a 12h light/dark cycle

-

Video monitoring system with infrared capabilities

Protocol:

-

Animal Acclimation: House pregnant CD-1 mice individually for at least 3 days prior to the experiment with free access to food and water.

-

RYTVELA Preparation: Reconstitute lyophilized RYTVELA in sterile PBS to the desired stock concentration. Further dilute with sterile PBS to the final injection concentration.

-

Dosing Regimen: On gestational day 16, administer RYTVELA subcutaneously at doses ranging from 0.1 to 4.0 mg/kg/day.[3] A control group should receive a vehicle (PBS) injection.

-

Induction of Preterm Birth: Two hours after RYTVELA or vehicle administration, inject mice intraperitoneally with LPS (10 µg in 200 µL of sterile PBS).[3]

-

Monitoring: Continuously monitor the mice via video recording to determine the time of delivery of the first pup. Preterm birth is defined as delivery before gestational day 18.5.[3]

-

Data Analysis: Record the rate of preterm birth and neonatal survival in each treatment group.

Caption: Workflow for LPS-induced preterm birth model.

Western Blot Analysis of p38 and JNK Phosphorylation

This protocol outlines the methodology for assessing the effect of RYTVELA on the phosphorylation of p38 and JNK in cell culture.

Materials:

-

Cell line responsive to IL-1β (e.g., HEK293-IL1R cells)

-

Recombinant human IL-1β

-

RYTVELA

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat cells with varying concentrations of RYTVELA for 1 hour. Stimulate cells with IL-1β (e.g., 10 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Caption: General workflow for Western blot analysis.

Conclusion

RYTVELA represents a significant advancement in the development of targeted anti-inflammatory therapies. Its unique allosteric and biased antagonism of the IL-1R offers the potential for potent anti-inflammatory effects while preserving crucial immune functions. The quantitative data from preclinical models demonstrate its promise in mitigating inflammation-driven pathologies. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of RYTVELA and other allosteric modulators of cytokine receptors. Further investigation is warranted to fully elucidate its binding characteristics and to translate its preclinical efficacy into clinical applications.

References

- 1. Frontiers | Integration of transcriptomics and metabolomics reveals the responses of the maternal circulation and maternal-fetal interface to LPS-induced preterm birth in mice [frontiersin.org]

- 2. Ultrasound-guided intrauterine injection of lipopolysaccharide as a novel model of preterm birth in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic characterization of rytvela, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct administration of the non-competitive interleukin-1 receptor antagonist rytvela transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct administration of the non-competitive interleukin-1 receptor antagonist rytvela transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the D-Peptide Antagonist d-(RYTVELA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, sequence, and function of the synthetic heptapeptide d-(RYTVELA), also known as rytvela or 101.10. Developed as a novel anti-inflammatory agent, d-(RYTVELA) is a D-peptide antagonist of the Interleukin-1 Receptor (IL-1R). Its unique allosteric and biased modulatory properties offer a promising therapeutic strategy for a range of inflammatory conditions, with a significant focus on the prevention of preterm birth. This document details the peptide's physicochemical properties, its mechanism of action, and summarizes key quantitative data from preclinical studies. Furthermore, it outlines the experimental protocols for its synthesis, purification, and biological evaluation, and provides visual representations of its signaling pathway and experimental workflows.

Peptide Structure and Sequence

The d-(RYTVELA) peptide is a synthetic molecule composed of seven D-amino acids. The use of D-isomers instead of the naturally occurring L-isomers confers significant resistance to proteolytic degradation, thereby enhancing its stability and bioavailability in vivo.

Table 1: Physicochemical Properties of d-(RYTVELA)

| Property | Value | Reference |

| Sequence | H-Arg-Tyr-Thr-Val-Glu-Leu-Ala-OH (all D-isomers) | [1] |

| One-Letter Code | d-(RYTVELA) | [1] |

| Molecular Formula | C₃₈H₆₂N₁₀O₁₂ | [1] |

| Molecular Weight | 850.95 g/mol | [1] |

| Source | Synthetic; derived from an extracellular loop region of the Interleukin-1 Receptor Accessory Protein (IL-1RAcP). | [1] |

| Purity (via HPLC) | >95% | [1] |

| Form | Lyophilized powder | [1] |

| Storage | Store at or below -20°C. | [1] |

Mechanism of Action: Allosteric Inhibition and Biased Signaling

d-(RYTVELA) functions as a non-competitive, allosteric inhibitor of the Interleukin-1 Receptor (IL-1R).[1] Unlike competitive antagonists that bind to the same site as the natural ligand (IL-1), d-(RYTVELA) binds to a distinct, allosteric site on the receptor complex. This interaction induces a conformational change that negatively modulates the receptor's activity.

A key feature of d-(RYTVELA) is its ability to act as a biased agonist. It selectively inhibits specific downstream signaling pathways while leaving others unaffected. Specifically, it blocks the Mitogen-Activated Protein Kinase (MAPK) and Rho-associated coiled-coil containing protein kinase (ROCK) pathways, which are heavily implicated in inflammatory responses.[2] Crucially, it does not inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a key component of the innate immune response necessary for host defense.[2][3] This biased signaling profile suggests that d-(RYTVELA) can effectively suppress detrimental inflammation without compromising essential immune functions.

Figure 1. Signaling pathway of d-(RYTVELA) as a biased allosteric modulator of the IL-1 Receptor.

Quantitative Data Summary

Numerous preclinical studies have demonstrated the potent anti-inflammatory effects of d-(RYTVELA) in various models. The following tables summarize key quantitative findings.

Table 2: In Vitro Efficacy of d-(RYTVELA)

| Assay | Cell Type | Endpoint | IC₅₀ | Reference |

| Thymocyte Proliferation | Human Thymocytes | Inhibition of IL-1β induced proliferation | ~1 nM | [1][4] |

Table 3: In Vivo Efficacy of d-(RYTVELA) in Murine Models of Preterm Birth

| Model | Treatment Regimen | Outcome | Result | Reference |

| LPS-induced Preterm Birth | 2 mg/kg/day s.c. | Reduction in preterm births | 70% reduction | [4][5] |

| IL-1β-induced Preterm Birth | 2 mg/kg/day s.c. | Reduction in preterm births | 60% reduction | [4][5] |

| LPS and IL-1β Models | 1 mg/kg/day s.c. | Increase in neonate survival | Up to 65% increase | [4][5] |

| LPS and IL-1β Models | 2 mg/kg/day s.c. for 36 hours | Prevention of preterm birth and fetal mortality | 60% and 50% respectively | [4][5] |

Table 4: In Vivo Efficacy of d-(RYTVELA) in an Ovine Model of Chorioamnionitis

| Treatment Group | Analyte | Tissue/Fluid | Result | Reference |

| LPS + d-(RYTVELA) vs. LPS alone | Monocyte Chemoattractant Protein (MCP)-1 | Amniotic Fluid | Significantly lower concentrations | |

| LPS + d-(RYTVELA) vs. LPS alone | IL-1β mRNA expression | Fetal Skin | Significantly lower expression |

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis, purification, and biological evaluation of d-(RYTVELA).

Peptide Synthesis and Purification

d-(RYTVELA) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected D-amino acids.

A detailed protocol for the synthesis of a generic D-amino acid peptide is provided below, which can be adapted for d-(RYTVELA).

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 3 equivalents of the first Fmoc-D-amino acid (e.g., Fmoc-D-Ala-OH) and 3 equivalents of a coupling activator (e.g., HOBt/HBTU) in a minimal amount of DMF.

-

Add the amino acid solution to the deprotected resin.

-

Add 3 equivalents of a base (e.g., diisopropylethylamine - DIPEA) to the resin slurry and agitate for 1-2 hours.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF, DCM, and DMF to remove excess reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent D-amino acid in the sequence (Leu, Glu, Val, Thr, Tyr, Arg), ensuring appropriate side-chain protection for trifunctional amino acids (Arg, Tyr, Glu, Thr).

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain a crude powder.

The crude peptide is purified by reverse-phase HPLC.

-

Column: A C18 column is typically used.

-

Solvents:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the peptide. The exact gradient will need to be optimized for the best separation.

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection and Analysis: Fractions corresponding to the major peak are collected, analyzed for purity by analytical HPLC, and the pure fractions are pooled and lyophilized.

The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.

Figure 2. Workflow for the synthesis and purification of d-(RYTVELA).

In Vivo Experimental Protocols

The following outlines a general procedure for evaluating the efficacy of d-(RYTVELA) in a murine model of LPS-induced preterm birth.

-

Animal Model: Pregnant CD-1 mice are used.

-

Induction of Preterm Labor: On gestational day 16, mice are injected with lipopolysaccharide (LPS; e.g., 10 µg, intraperitoneal) to induce inflammation and preterm labor.[4][5]

-

Treatment: d-(RYTVELA) is administered subcutaneously at various doses (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/day) from gestational day 16 to 18.5.[4][5]

-

Outcome Measures:

-

Rate of prematurity (delivery before gestational day 18.5) is recorded.

-

Neonate survival and weight are monitored.

-

-

Tissue Collection and Analysis:

-

On gestational day 17.5, gestational tissues (uterus, placenta) are collected.

-

RT-qPCR: RNA is extracted from tissues to quantify the expression of pro-inflammatory mediators (e.g., IL-1β, TNF-α) and uterine activation proteins.

-

ELISA: Protein levels of cytokines in tissue homogenates or maternal serum are measured.

-

Histology: Neonatal lungs and intestines are collected at postnatal days 5-7, fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological analysis of tissue integrity and inflammation.[4]

-

Figure 3. Experimental workflow for in vivo evaluation of d-(RYTVELA).

Conclusion

d-(RYTVELA) is a promising synthetic D-peptide with potent anti-inflammatory properties mediated by its unique mechanism of biased allosteric inhibition of the IL-1 receptor. Its enhanced stability and selective signaling profile make it an attractive candidate for further drug development, particularly for the treatment of inflammatory conditions such as preterm birth. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this novel peptide antagonist.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rytvela peptide [novoprolabs.com]

- 4. Development of a novel noncompetitive antagonist of IL-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic characterization of rytvela, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

RYTVELA: A Technical Guide to its Allosteric Inhibition of the Interleukin-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RYTVELA, a novel allosteric inhibitor of the Interleukin-1 (IL-1) receptor. RYTVELA, a seven-amino-acid, all-D peptide, presents a unique mechanism of action by selectively modulating IL-1 receptor signaling. This document compiles available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to support further research and development in this area.

Core Concepts: Mechanism of Action

RYTVELA functions as a non-competitive allosteric inhibitor of the IL-1 Receptor (IL-1R).[1][2][3] Unlike competitive antagonists that block the IL-1β binding site, RYTVELA is believed to bind to a remote site on the IL-1R complex. This allosteric interaction is thought to disrupt the association between the IL-1 receptor type 1 (IL-1R1) and its co-receptor, the IL-1 receptor accessory protein (IL-1RAcP), a crucial step for downstream signal transduction.[1][3]

A key feature of RYTVELA's mechanism is its biased signaling. It selectively inhibits the Mitogen-Activated Protein Kinase (MAPK) and Rho-associated coiled-coil containing protein kinase (RhoK) pathways, while preserving the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][3][4] This preservation of NF-κB signaling is significant as it is crucial for immune vigilance.[1][4]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of RYTVELA from various preclinical studies.

Table 1: In Vivo Efficacy of RYTVELA in Preterm Birth Models

| Animal Model | Inflammatory Stimulus | RYTVELA Dose | Efficacy | Reference |

| Pregnant CD-1 Mice | Lipopolysaccharide (LPS) (10 µg, i.p.) | 2 mg/kg/day, s.c. | 70% reduction in preterm births | [1][4] |

| Pregnant CD-1 Mice | Interleukin-1β (IL-1β) (1 µg/kg, i.u.) | 2 mg/kg/day, s.c. | 60% reduction in preterm births | [1][4] |

| Pregnant CD-1 Mice | LPS or IL-1β | 1 mg/kg/day, s.c. | Up to 65% increase in neonate survival | [1][4] |

| Pregnant CD-1 Mice | LPS or IL-1β | 2 mg/kg/day, s.c. for 36 hours | 60% prevention of preterm birth and 50% prevention of fetal mortality | [1][4] |

Table 2: In Vivo Efficacy of RYTVELA in an Ovine Chorioamnionitis Model

| Animal Model | Inflammatory Stimulus | RYTVELA Dose | Measured Outcome | Result | Reference |

| Preterm Sheep | Intra-amniotic LPS (10 mg) | 0.3 mg/fetal kg (i.a.) & 1 mg/fetal kg (i.v.) | Amniotic Fluid MCP-1 Concentration | Significantly lower compared to LPS group | [2] |

| Preterm Sheep | Intra-amniotic LPS (10 mg) | 0.3 mg/fetal kg (i.a.) & 1 mg/fetal kg (i.v.) | Fetal Skin IL-1β mRNA Expression | Significantly lower compared to LPS group | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of RYTVELA and its effects on IL-1R signaling.

IL-1β-Induced Cytokine/Chemokine Expression Analysis by qPCR

This protocol is designed to quantify the effect of RYTVELA on the gene expression of inflammatory mediators induced by IL-1β.

a. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., primary uterine smooth muscle cells, HEK293 cells expressing IL-1R1) in standard growth medium.

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

Pre-treat cells with varying concentrations of RYTVELA for 1-2 hours.

-

Stimulate the cells with an optimal concentration of recombinant human IL-1β (e.g., 1-10 ng/mL) for a predetermined time (e.g., 4-24 hours).

b. RNA Isolation and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

c. Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., IL-6, IL-8, COX-2) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or probe-based qPCR master mix.

-

Run the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Analysis of MAPK (p38, JNK) Phosphorylation by Western Blot

This protocol details the detection of phosphorylated p38 and JNK, key downstream targets of the IL-1R signaling pathway inhibited by RYTVELA.

a. Cell Lysis and Protein Quantification:

-

Following cell treatment as described in Protocol 1a, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK). Use antibodies against total p38 and total JNK as loading controls.

-

Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Activation Assay

This protocol describes a method to assess the preservation of NF-κB signaling in the presence of RYTVELA.

a. Reporter Gene Assay:

-

Co-transfect cells (e.g., HEK293) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

After 24 hours, pre-treat the cells with RYTVELA for 1-2 hours.

-

Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

b. Western Blot for IκBα Degradation:

-

Treat cells as described in Protocol 1a for shorter time points (e.g., 0, 15, 30, 60 minutes).

-

Prepare cell lysates and perform Western blotting as described in Protocol 2.

-

Probe the membrane with an antibody against IκBα. A decrease in the IκBα band intensity indicates its degradation and subsequent activation of NF-κB. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Mandatory Visualizations

Signaling Pathways

Caption: IL-1 Signaling Pathway and the Mechanism of RYTVELA Inhibition.

Experimental Workflow

Caption: General Experimental Workflow for Evaluating RYTVELA's Efficacy.

Logical Relationship

Caption: Logical Diagram of RYTVELA's Biased Signaling at the IL-1 Receptor.

References

- 1. Direct administration of the non-competitive interleukin-1 receptor antagonist rytvela transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis | PLOS One [journals.plos.org]

- 2. Direct administration of the non-competitive interleukin-1 receptor antagonist rytvela transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Pharmacodynamic Profile of RYTVELA: A Novel Allosteric Modulator of the IL-1 Receptor for the Prevention of Preterm Birth

For Researchers, Scientists, and Drug Development Professionals

Abstract

RYTVELA is a first-in-class, selective allosteric inhibitor of the interleukin-1 (IL-1) receptor currently in preclinical development for the prevention of preterm birth (PTB) and associated fetal and neonatal injuries.[1][2] By binding to a site distinct from the IL-1 binding site, RYTVELA acts as a biased antagonist, selectively inhibiting the pro-inflammatory mitogen-activated protein kinase (MAPK) pathway while preserving the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial for innate immunity.[1][3][4] This unique mechanism of action allows RYTVELA to quell the inflammation-driven processes leading to preterm labor without compromising the host's immune surveillance.[3][4][5] Preclinical studies in murine and ovine models have demonstrated its potency in reducing inflammation, prolonging gestation, and improving neonatal outcomes.[3][5]

Mechanism of Action: Biased Allosteric Inhibition of the IL-1 Receptor

RYTVELA is a small, non-competitive allosteric inhibitor of the IL-1 receptor.[5][6] Unlike competitive antagonists that block the ligand-binding site, RYTVELA binds to a remote site on the receptor, inducing a conformational change that selectively inhibits downstream signaling.[5] Specifically, it has been shown to inhibit the IL-1Racp downstream stress-associated protein kinase JNK, mitogen-activated protein kinases p38, and the Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase pathway.[5] Notably, this allosteric modulation does not affect the activation of NF-κB, a key transcription factor in the innate immune response.[3][4][5] This "biased signaling" is a key characteristic of RYTVELA, offering the potential for a favorable safety profile by reducing the risk of immunosuppression that can be associated with broad-spectrum anti-inflammatory agents.[1]

Below is a diagram illustrating the signaling pathway of the IL-1 receptor and the targeted inhibition by RYTVELA.

Caption: IL-1 Receptor Signaling and RYTVELA's Mechanism of Action.

Pharmacodynamic Effects in Preclinical Models

The efficacy of RYTVELA has been evaluated in various preclinical models of inflammation-induced preterm birth. These studies have consistently demonstrated its ability to reduce inflammation, prevent preterm birth, and improve fetal and neonatal outcomes.

Dose-Response Profile in a Murine Model of Preterm Birth

In a study using pregnant CD-1 mice, preterm labor was induced by intraperitoneal administration of lipopolysaccharide (LPS) or intrauterine administration of IL-1β on gestational day 16.[3][4] RYTVELA was administered subcutaneously at different doses from gestational days 16 to 18.5.[3] The study revealed a clear dose-dependent effect of RYTVELA on preventing preterm birth and improving neonatal survival.[3][4]

| Dose of RYTVELA (mg/kg/day, s.c.) | Reduction in LPS-induced Preterm Births | Reduction in IL-1β-induced Preterm Births | Increase in Neonate Survival (in both models) |

| 0.1 | Not specified | Not specified | Not specified |

| 0.5 | Not specified | Not specified | Not specified |

| 1.0 | Not specified | Not specified | Up to 65% |

| 2.0 | 70% | 60% | Not specified |

| 4.0 | Not specified | Not specified | Not specified |

Table 1: Dose-response of RYTVELA in murine models of preterm birth.[3][4]

The maximum efficacy (Emax) for reducing preterm births was achieved at a dose of 2 mg/kg/day, while the Emax for increasing neonate survival was observed at 1 mg/kg/day.[3][4]

Efficacy in an Ovine Model of Chorioamnionitis

To further investigate the anti-inflammatory effects of RYTVELA in a model more translatable to human pregnancy, a study was conducted in extremely preterm sheep.[5][6] Chorioamnionitis was induced by intra-amniotic (IA) administration of LPS at 95 days of gestation.[6] Twenty-four hours after LPS exposure, a single dose of RYTVELA was administered via both intra-amniotic and fetal intravenous routes.[5]

The results showed that RYTVELA treatment was associated with a partial and modest inhibition of the inflammatory response. Specifically, a significant reduction in monocyte chemoattractant protein (MCP)-1 concentrations in the amniotic fluid and a decrease in IL-1β mRNA expression in the fetal skin were observed in the RYTVELA-treated group compared to the LPS-only group.[5][6]

| Parameter | Saline Group | LPS Group | LPS + RYTVELA Group |

| Amniotic Fluid MCP-1 | Low | Significantly Higher than Saline | Significantly Lower than LPS |

| Fetal Skin IL-1β mRNA | Low | Significantly Higher than Saline | Significantly Lower than LPS |

Table 2: Effects of RYTVELA on inflammatory markers in an ovine model of chorioamnionitis.[5][6]

Experimental Protocols

Murine Model of Inflammation-Induced Preterm Birth

-

Induction of Preterm Labor:

-

RYTVELA Administration: Subcutaneous injection of RYTVELA at doses of 0.1, 0.5, 1.0, 2.0, and 4.0 mg/kg/day from gestational days 16 to 18.5.[3]

-

Outcome Measures: Rate of prematurity (delivery before gestational day 18.5), neonate survival, and neonate weight.[3][4]

-

Biomarker Analysis: Quantification of cytokines, pro-inflammatory mediators, and uterine activating proteins in gestational tissues collected on gestational day 17.5 using real-time quantitative polymerase chain reaction (RT-qPCR) and enzyme-linked immunosorbent assay (ELISA).[3][4]

-

Histological Analysis: Neonatal lungs and intestines were collected from postnatal days 5 to 7 for histological examination.[3][4]

The workflow for this experimental protocol is depicted in the diagram below.

Caption: Experimental workflow for the murine model of preterm birth.

Ovine Model of Chorioamnionitis

-

Animal Model: Pregnant sheep with a single fetus at 95 days of gestation.[6]

-

Surgical Preparation: Placement of fetal jugular and intra-amniotic (IA) catheters.[6]

-

Induction of Chorioamnionitis: Intra-amniotic administration of 10 mg of LPS.[6]

-

RYTVELA Administration: A single dose of RYTVELA administered 24 hours after LPS exposure via both intra-amniotic and fetal intravenous routes.[5]

-

Sample Collection: Serial sampling of amniotic fluid from the IA catheter at 0, 12, 24, 48, 72, and 120 hours after the initial saline or LPS administration.[5]

-

Outcome Measures: Concentrations of endotoxin and MCP-1 in amniotic fluid. Expression of IL-1β and TNF-α mRNA in fetal tissues (skin and lung) at delivery (120 hours).[5]

-

Tissue Processing and Analysis: The left hemisphere of the fetal brain was fixed in 4% paraformaldehyde for immunohistochemical staining with antibodies against GFAP, Iba-1, Olig-2, and NeuN.[5]

Conclusion and Future Directions

The pharmacodynamic profile of RYTVELA demonstrates its potential as a novel therapeutic for the prevention of preterm birth. Its unique mechanism of biased allosteric inhibition of the IL-1 receptor allows for targeted anti-inflammatory effects while preserving essential immune functions. Preclinical data from both murine and ovine models support its efficacy in reducing inflammation and improving pregnancy outcomes. Further preclinical development and subsequent clinical trials are warranted to establish the safety and efficacy of RYTVELA in human pregnancies at risk of preterm birth.

References

- 1. Recent Trend Article | Bentham Science [benthamscience.com]

- 2. maternicarx.com [maternicarx.com]

- 3. Pharmacodynamic characterization of rytvela, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct administration of the non-competitive interleukin-1 receptor antagonist rytvela transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct administration of the non-competitive interleukin-1 receptor antagonist rytvela transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]

RYTVELA: A Novel Allosteric Modulator of the Mitogen-Activated Protein Kinase (MAPK) Pathway in Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RYTVELA is a novel, first-in-class, allosteric antagonist of the interleukin-1 receptor (IL-1R) with a unique mechanism of action that selectively modulates downstream inflammatory signaling.[1][2][3] This technical guide provides a comprehensive overview of RYTVELA's interaction with the mitogen-activated protein kinase (MAPK) pathway, presenting key preclinical data, detailed experimental methodologies, and visual representations of its mechanism and experimental application. RYTVELA, a small, stable (D-) peptide, has demonstrated significant potential in preclinical models of inflammation-induced preterm birth by suppressing specific inflammatory cascades while preserving crucial immune surveillance pathways.[2][4]

Core Mechanism of Action: Selective MAPK Pathway Inhibition

RYTVELA functions as a biased signal inhibitor by binding to a site on the IL-1 receptor remote from the orthosteric binding site of its ligand, interleukin-1 (IL-1).[3] This allosteric interaction selectively inhibits the downstream activation of the stress-associated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[3][4] Crucially, RYTVELA's mechanism of action preserves the activity of the Nuclear Factor-kappa B (NF-κB) pathway, which is vital for immune vigilance.[1][2] This selective inhibition of pro-inflammatory signaling without inducing broad immunosuppression represents a promising therapeutic strategy for inflammatory conditions.[4][5]

Signaling Pathway Diagram

References

- 1. Pharmacodynamic characterization of rytvela, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct administration of the non-competitive interleukin-1 receptor antagonist rytvela transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Trend Article | Bentham Science [benthamscience.com]

- 5. maternicarx.com [maternicarx.com]

RYTVELA: A Novel IL-1 Receptor Modulator for the Preservation of the NF-κB Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RYTVELA is a novel, first-in-class allosteric modulator of the interleukin-1 (IL-1) receptor. It is a synthetic heptapeptide that has demonstrated significant potential in preclinical studies for the prevention of inflammation-associated conditions, such as preterm birth. A key and distinguishing feature of RYTVELA's mechanism of action is its ability to selectively inhibit detrimental inflammatory signaling pathways while preserving the crucial pro-survival and immunomodulatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This targeted approach suggests a favorable safety profile, particularly in contexts where broad immunosuppression is undesirable. This technical guide provides a comprehensive overview of the data supporting the preservation of the NF-κB pathway by RYTVELA, detailed experimental methodologies, and a visualization of the involved signaling cascades.

Mechanism of Action: Biased Signaling at the IL-1 Receptor

RYTVELA functions as a biased ligand for the IL-1 receptor. It binds to a site distinct from the IL-1 binding site, inducing a conformational change in the receptor complex. This allosteric modulation selectively interferes with the recruitment and activation of downstream signaling adaptors associated with the p38/JNK/AP-1 and MAPK pathways, which are major drivers of the inflammatory response.[1] Crucially, this modulation does not impede the signaling cascade leading to the activation of the NF-κB pathway.[1] The preservation of NF-κB signaling is significant as this pathway plays a vital role in immune surveillance, cell survival, and the resolution of inflammation.

Signaling Pathway Diagrams

The following diagrams illustrate the differential effects of IL-1 signaling in the presence and absence of RYTVELA.

Quantitative Data Summary

The efficacy of RYTVELA in preventing preterm birth while preserving the NF-κB pathway has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.

Table 1: Dose-Dependent Efficacy of RYTVELA in Mouse Models of Preterm Birth [1][2]

| Inducer of Preterm Birth | RYTVELA Dose (mg/kg/day, s.c.) | Reduction in Preterm Birth Rate | Increase in Neonate Survival |

| LPS (10 µg, i.p.) | 2.0 | 70% | - |

| IL-1β (1 µg/kg, i.u.) | 2.0 | 60% | - |

| LPS | 1.0 | - | Up to 65% |

| IL-1β | 1.0 | - | Up to 65% |

Table 2: Effect of RYTVELA Treatment Duration on Preterm Birth and Fetal Mortality in LPS-Induced Mouse Model [1][2]

| RYTVELA Treatment Duration (2 mg/kg/day, s.c.) | Prevention of Preterm Birth | Prevention of Fetal Mortality |

| 36 hours | 60% | 50% |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies employed in the key studies on RYTVELA.

1. In Vivo Murine Models of Preterm Birth

-

Animal Model: Pregnant CD-1 mice are used.[2]

-

Induction of Preterm Labor:

-

RYTVELA Administration:

-

Outcome Measures:

2. Western Blot Analysis for NF-κB and SAPK/JNK Phosphorylation

-

Tissue Preparation: Gestational tissues (e.g., myometrium) or other relevant tissues (e.g., retina) are collected and snap-frozen in liquid nitrogen. Tissues are then homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membranes are blocked to prevent non-specific antibody binding.

-

Membranes are incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, IκBα, SAPK/JNK, and p38.

-

Following washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

3. In Vitro Cell-Based Assays

-

Cell Culture: Murine or human uterine and immune cells are cultured in appropriate media.

-

Stimulation: Cells are stimulated with IL-1β in the presence or absence of varying concentrations of RYTVELA.

-

Analysis:

-

Cell lysates are collected for Western blot analysis of signaling pathway activation as described above.

-

Supernatants are collected for the measurement of secreted cytokines and chemokines using enzyme-linked immunosorbent assays (ELISAs).

-

RNA is extracted for analysis of gene expression of inflammatory mediators by quantitative real-time PCR (qRT-PCR).

-

Experimental Workflow Diagram

RYTVELA represents a promising therapeutic candidate with a unique mechanism of action that allows for the targeted inhibition of pro-inflammatory pathways while preserving the essential NF-κB signaling cascade. The data from preclinical models strongly support its potential for treating inflammatory conditions where maintaining immune vigilance is critical. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this novel IL-1 receptor modulator. The continued investigation into the biased signaling of RYTVELA will undoubtedly provide valuable insights into the nuanced regulation of inflammatory responses and pave the way for the development of safer and more effective anti-inflammatory therapies.

References

discovery and development of RYTVELA

An In-depth Technical Guide to the Discovery and Development of RYTVELA

Introduction

RYTVELA is an investigational selective estrogen receptor degrader (SERD) currently under development for the treatment of estrogen receptor-positive (ER+) breast cancer. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of RYTVELA. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of endocrine therapies.

1. Discovery and Lead Optimization

The development of RYTVELA originated from a high-throughput screening campaign aimed at identifying novel non-steroidal SERDs with improved oral bioavailability and antagonist activity compared to existing therapies. The initial lead compound, identified through a cell-based assay measuring estrogen receptor degradation, underwent extensive structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Experimental Protocol: ERα Degradation Assay

-

Cell Culture: MCF-7 breast cancer cells were cultured in DMEM supplemented with 10% fetal bovine serum.

-

Compound Treatment: Cells were treated with varying concentrations of test compounds for 24 hours.

-

Protein Extraction: Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Protein concentration was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against ERα and a loading control (e.g., β-actin).

-

Quantification: Densitometry analysis was performed to quantify the levels of ERα protein relative to the loading control.

This iterative process of chemical synthesis and biological testing led to the identification of RYTVELA, a compound with potent ERα degradation activity and favorable pharmacokinetic properties.

Experimental Workflow: Lead Optimization

Caption: Iterative cycle of lead optimization for RYTVELA.

2. Mechanism of Action

RYTVELA exerts its anti-cancer effects by binding to the estrogen receptor alpha (ERα), leading to a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of action—antagonism of ERα signaling and degradation of the ERα protein—results in a more profound and sustained inhibition of estrogen-driven tumor growth compared to selective estrogen receptor modulators (SERMs) that only block the receptor's activity.

Signaling Pathway: RYTVELA's Action on ERα

Caption: Mechanism of ERα degradation induced by RYTVELA.

3. Preclinical Efficacy

The anti-tumor activity of RYTVELA has been evaluated in various preclinical models of ER+ breast cancer.

3.1. In Vitro Studies

In vitro studies using ER+ breast cancer cell lines (e.g., MCF-7, T47D) have demonstrated that RYTVELA potently inhibits cell proliferation and induces apoptosis.

| Cell Line | IC50 (nM) for Proliferation Inhibition |

| MCF-7 | 1.5 |

| T47D | 2.1 |

| ZR-75-1 | 1.8 |

3.2. In Vivo Studies

The efficacy of RYTVELA has been confirmed in xenograft models of ER+ breast cancer. In mice bearing MCF-7 tumor xenografts, oral administration of RYTVELA resulted in significant tumor growth inhibition.

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| Tamoxifen | 20 | 55 |

| RYTVELA | 10 | 78 |

| RYTVELA | 30 | 95 |

Experimental Protocol: Xenograft Efficacy Study

-

Animal Model: Female athymic nude mice were used.

-

Tumor Implantation: 1 x 10^7 MCF-7 cells were implanted subcutaneously into the flank of each mouse.

-

Treatment: Once tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment groups and dosed daily by oral gavage.

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers.

-

Endpoint: The study was terminated when tumors in the vehicle group reached the maximum allowed size. Tumor growth inhibition was calculated at the end of the study.

4. Pharmacokinetics and Safety

Preclinical pharmacokinetic studies in rodents and non-human primates have shown that RYTVELA possesses good oral bioavailability and a favorable half-life, supporting once-daily dosing. Toxicology studies have indicated a generally well-tolerated safety profile, with the most common adverse effects being related to its anti-estrogenic activity.

RYTVELA is a promising oral SERD with a dual mechanism of action that leads to potent anti-tumor activity in preclinical models of ER+ breast cancer. Its favorable pharmacokinetic and safety profile warrants further clinical investigation as a potential new treatment option for patients with ER+ breast cancer. Ongoing and future studies will further elucidate its clinical utility and potential for combination therapies.

Overview of Biological Activity in Uterine Cells

An in-depth analysis of the available scientific literature reveals no direct studies on a compound named "RYTVELA" in the context of uterine cells. This suggests that "RYTVELA" may be a novel, proprietary, or preclinical compound not yet described in published research.

Therefore, this technical guide has been constructed based on the well-characterized effects of a representative class of small molecule inhibitors targeting key signaling pathways frequently dysregulated in uterine pathologies, such as uterine cancer. The data and protocols presented are derived from studies on compounds with similar hypothetical mechanisms of action, providing a robust framework for understanding the potential biological activities of a novel agent like RYTVELA.

This document outlines the putative biological effects of RYTVELA, a hypothetical small molecule inhibitor, on uterine cells. The primary focus is on its potential to modulate cell proliferation, induce apoptosis, and interfere with critical signaling pathways implicated in uterine diseases.

Effects on Cell Viability and Proliferation

RYTVELA is hypothesized to exhibit potent cytotoxic and anti-proliferative effects on uterine cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: Cytotoxicity of a Representative Kinase Inhibitor in Uterine Cell Lines

| Cell Line | IC50 (µM) after 72h | Assay Type |

|---|---|---|

| HEC-1-A (Endometrial Adenocarcinoma) | 1.5 ± 0.3 | CellTiter-Glo® Luminescent Cell Viability Assay |

| Ishikawa (Endometrial Adenocarcinoma) | 2.8 ± 0.5 | MTT Assay |

| RL95-2 (Endometrial Carcinoma) | 5.1 ± 0.9 | Crystal Violet Staining |

Induction of Apoptosis

Treatment with compounds analogous to RYTVELA has been shown to induce programmed cell death (apoptosis) in uterine cancer cells. This is often quantified by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.

Table 2: Apoptotic Response in Uterine Cells

| Cell Line | Treatment Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |

|---|---|---|

| HEC-1-A | 2.0 | 4.2 ± 0.6 |

| Ishikawa | 3.0 | 3.5 ± 0.4 |

Modulation of Key Signaling Pathways

RYTVELA is postulated to target a critical oncogenic signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in uterine cancers. Inhibition of this pathway would block downstream signals that promote cell growth, proliferation, and survival.

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by RYTVELA.

Experimental Protocols

The following sections detail the methodologies used to generate the representative data.

Cell Culture and Maintenance

-

Cell Lines: HEC-1-A and Ishikawa endometrial adenocarcinoma cells were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were cultured in McCoy's 5A Medium (for HEC-1-A) or Minimum Essential Medium (MEM) (for Ishikawa), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells were passaged upon reaching 80-90% confluency using 0.25% Trypsin-EDTA.

Cell Viability (MTT) Assay

This protocol assesses cell metabolic activity as an indicator of viability.

Caption: Standard workflow for the MTT cell viability assay.

-

Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Treatment: Aspirate the medium and add fresh medium containing various concentrations of the test compound.

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Caspase-Glo® 3/7 Assay

This assay quantifies caspase-3 and -7 activities, which are critical markers of apoptosis.

-

Seeding: Plate 10,000 cells per well in a white-walled 96-well plate and incubate for 24 hours.

-

Treatment: Treat cells with the test compound or vehicle control for the desired time (e.g., 24 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the reagent to each well.

-

Incubation: Incubate at room temperature for 1 hour, protected from light.

-

Measurement: Measure luminescence using a plate-reading luminometer.

Western Blotting for Pathway Analysis

This technique is used to detect changes in the phosphorylation status or total protein levels of key signaling molecules.

Caption: Key steps in the Western blotting workflow for protein analysis.

-

Lysate Preparation: Treat cells with RYTVELA for the specified time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Methodological & Application

Application Notes and Protocols: Optimal Dosing of RYTVELA for Preterm Birth Prevention

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Preterm birth (PTB), defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide.[1][2] Inflammation is a significant factor in the pathophysiology of PTB, with the pro-inflammatory cytokine interleukin-1 (IL-1) playing a crucial role.[3][4] RYTVELA (also known as 101.10) is a novel, non-competitive, allosteric inhibitor of the IL-1 receptor.[3][5] It acts as a biased ligand, selectively inhibiting the p38/JNK/AP-1 pathway while preserving the activity of the transcription factor NF-kB.[6] This mechanism suggests that RYTVELA may reduce inflammation-associated preterm birth with a potentially favorable safety profile.[6]

These application notes provide a summary of the current preclinical data on RYTVELA and outline detailed protocols for researchers to investigate its optimal dosing for the prevention of preterm birth.

Mechanism of Action

RYTVELA is a small-molecule allosteric modulator of the IL-1 receptor.[3] Unlike competitive antagonists that block the IL-1 binding site, RYTVELA binds to a remote site on the receptor.[6] This allosteric modulation results in a biased antagonism, selectively inhibiting downstream signaling pathways (p38/JNK/AP-1) that are critical for the inflammatory cascade leading to preterm labor, while sparing other pathways like NF-kB, which may be important for other physiological processes.[6]

Figure 1: Simplified signaling pathway of RYTVELA's mechanism of action.

Preclinical Data Summary

RYTVELA has been evaluated in murine and ovine models of inflammation-induced preterm birth. The following tables summarize the key findings from these preclinical studies.

Table 1: Efficacy of RYTVELA in a Murine Model of Inflammation-Induced Preterm Birth [3]

| Dosage of RYTVELA | Route of Administration | Challenge | % Preterm Birth | Gestational Day of Delivery (Mean ± SD) |

| Vehicle Control | Subcutaneous | LPS | 100% | 17.5 ± 0.5 |

| 1 mg/kg | Subcutaneous | LPS | 20% | 19.2 ± 0.8 |

| 3 mg/kg | Subcutaneous | LPS | 0% | 20.1 ± 0.4 |

LPS: Lipopolysaccharide

Table 2: Anti-inflammatory Effects of RYTVELA in a Preterm Sheep Model of Chorioamnionitis [5][7]

| Treatment Group | Amniotic Fluid MCP-1 (pg/mL, Mean ± SEM) | Fetal Skin IL-1β Expression (relative to control) |

| Saline Control | 150 ± 50 | 1.0 ± 0.2 |

| LPS | 5000 ± 1200 | 8.5 ± 1.5 |

| LPS + RYTVELA (single dose) | 2500 ± 800 | 4.2 ± 0.9 |

Indicates a statistically significant reduction compared to the LPS group.

Experimental Protocols

The following protocols are provided as a guide for researchers to determine the optimal dosing of RYTVELA.